![molecular formula C11H6ClFN2 B038451 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile CAS No. 124169-95-5](/img/structure/B38451.png)
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile, also known as CP-466722, is a potent and selective inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine protein kinase that plays important roles in various cellular processes, including cell cycle regulation, circadian rhythm, and DNA damage response. CP-466722 has been widely used in scientific research to investigate the functions of CK1δ and its potential as a therapeutic target for various diseases.
Wirkmechanismus
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile is a potent and selective inhibitor of CK1δ. CK1δ is a serine/threonine protein kinase that plays important roles in various cellular processes, including cell cycle regulation, circadian rhythm, and DNA damage response. 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile binds to the ATP-binding pocket of CK1δ and inhibits its kinase activity. This leads to the modulation of various cellular processes that are regulated by CK1δ.
Biochemical and physiological effects:
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile has been shown to modulate various cellular processes that are regulated by CK1δ. These include circadian rhythm, DNA damage response, and Wnt signaling pathway. 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile has also been shown to have potential therapeutic effects in various disease models, including cancer, Alzheimer's disease, and Parkinson's disease. However, further studies are needed to fully understand the biochemical and physiological effects of 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of CK1δ, which allows for the specific modulation of CK1δ activity. It has also been shown to have potential therapeutic effects in various disease models, which makes it a promising drug candidate. However, 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has poor pharmacokinetic properties, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile. One direction is to further investigate the biochemical and physiological effects of 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile on various cellular processes. Another direction is to develop more potent and selective inhibitors of CK1δ that have better pharmacokinetic properties. Additionally, further studies are needed to fully understand the potential therapeutic effects of 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile in various disease models. Finally, the development of new assays and techniques for the study of CK1δ activity could lead to new insights into the functions of this protein kinase.
Synthesemethoden
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2-chloro-6-fluoroaniline with ethyl 2-bromoacetate to form ethyl 2-(2-chloro-6-fluorophenyl)acetate. The second step involves the reaction of ethyl 2-(2-chloro-6-fluorophenyl)acetate with hydrazine hydrate to form 2-(2-chloro-6-fluorophenyl)hydrazinecarboxylic acid ethyl ester. The third step involves the reaction of 2-(2-chloro-6-fluorophenyl)hydrazinecarboxylic acid ethyl ester with phosphorus oxychloride and dimethylformamide to form 4-(2-chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile has been widely used in scientific research to investigate the functions of CK1δ and its potential as a therapeutic target for various diseases. CK1δ has been implicated in the regulation of various cellular processes, including circadian rhythm, DNA damage response, and Wnt signaling pathway. 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile has been shown to inhibit CK1δ activity in vitro and in vivo, leading to the modulation of these cellular processes. 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile has also been shown to have potential therapeutic effects in various disease models, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
124169-95-5 |
---|---|
Produktname |
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile |
Molekularformel |
C11H6ClFN2 |
Molekulargewicht |
220.63 g/mol |
IUPAC-Name |
4-(2-chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C11H6ClFN2/c12-9-2-1-3-10(13)11(9)8-6-15-5-7(8)4-14/h1-3,5-6,15H |
InChI-Schlüssel |
FZPAJZKTMRPSJU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C2=CNC=C2C#N)F |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C2=CNC=C2C#N)F |
Synonyme |
4-(2-CHLORO-6-FLUOROPHENYL)-1H-PYRROLE-3-CARBONITRILE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.